Product packaging for 7-Methoxy-3-(trimethylsilyl)-2H-indazole(Cat. No.:CAS No. 679794-97-9)

7-Methoxy-3-(trimethylsilyl)-2H-indazole

Cat. No.: B12530590
CAS No.: 679794-97-9
M. Wt: 220.34 g/mol
InChI Key: KXNCJTFHIYFJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-3-(trimethylsilyl)-2H-indazole is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in pharmacology, known for its presence in numerous biologically active molecules and approved drugs . This specific derivative is functionalized with a methoxy group at the 7-position and a trimethylsilyl (TMS) group at the 3-position. The TMS group is a versatile handle in synthetic chemistry, often utilized in cross-coupling reactions and as a protective group, or to modulate the compound's lipophilicity and steric profile . Indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects, making them a central focus in the development of new therapeutic agents . Compounds featuring the indazole core, such as the kinase inhibitors pazopanib and axitinib, highlight the direct pharmaceutical relevance of this heterocycle . The 2H-indazole tautomer, while less common than the 1H-form, is a target of specific synthetic methods and possesses distinct physicochemical properties . Researchers can leverage this compound as a key synthetic intermediate for constructing more complex molecules or as a core scaffold for biological screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2OSi B12530590 7-Methoxy-3-(trimethylsilyl)-2H-indazole CAS No. 679794-97-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

679794-97-9

Molecular Formula

C11H16N2OSi

Molecular Weight

220.34 g/mol

IUPAC Name

(7-methoxy-2H-indazol-3-yl)-trimethylsilane

InChI

InChI=1S/C11H16N2OSi/c1-14-9-7-5-6-8-10(9)12-13-11(8)15(2,3)4/h5-7H,1-4H3,(H,12,13)

InChI Key

KXNCJTFHIYFJCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(NN=C21)[Si](C)(C)C

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 7 Methoxy 3 Trimethylsilyl 2h Indazole

Retrosynthetic Analysis of the 7-Methoxy-3-(trimethylsilyl)-2H-indazole Scaffold

A retrosynthetic analysis of this compound reveals two principal disconnection strategies. The first approach involves the late-stage introduction of the trimethylsilyl (B98337) group at the C3 position of a pre-formed 7-methoxy-2H-indazole nucleus. This strategy relies on the regioselective functionalization of the indazole core, which is a common and often practical approach.

The second major strategy involves the direct construction of the fully substituted indazole ring system from acyclic precursors. This approach would incorporate the methoxy (B1213986) and trimethylsilyl functionalities into the starting materials prior to the cyclization event that forms the N-N bond and closes the pyrazole (B372694) ring. This can be conceptually challenging due to the need for appropriately functionalized precursors that are stable and reactive in the desired manner.

Based on the available literature for 2H-indazole synthesis, the most plausible and widely applicable strategies involve either the cyclization of a substituted o-nitrobenzylidene derivative or the functionalization of a 7-methoxy-2H-indazole intermediate.

Direct Cyclization Strategies for the Formation of the 2H-Indazole Ring System

The formation of the 2H-indazole core is a critical step, and several methodologies have been developed for this purpose. These can be broadly categorized into cycloaddition reactions, reductive cyclizations, and electrochemical or radical-mediated processes.

Metal-catalyzed cycloaddition reactions provide an efficient route to the 2H-indazole core. A notable example is the [3+2] dipolar cycloaddition of arynes with sydnones. nih.gov This reaction proceeds under mild conditions and typically affords 2H-indazoles in good to excellent yields without contamination from the more thermodynamically stable 1H-indazole tautomer. nih.govnih.gov The reaction is believed to proceed through an initial cycloaddition to form a bicyclic intermediate, which then undergoes a retro-[4+2] reaction to extrude carbon dioxide and yield the 2H-indazole product. nih.gov

For the synthesis of a 7-methoxy substituted indazole, a methoxy-substituted aryne precursor, such as 2-methoxy-6-(trimethylsilyl)phenyl triflate, would be required.

Reaction TypeReactantsCatalyst/ConditionsProductRef.
[3+2] Dipolar CycloadditionSydnone (B8496669) and AryneCsF or TBAF, THF or MeCN, rt2H-Indazole nih.govorganic-chemistry.org
[4+1] AnnulationAzobenzene and α-carbonyl sulfoxonium ylideRh(III)/Cu(II)3-acyl-2H-indazole nih.gov
AnnulationAzobenzene and Vinylene carbonateRh(III)2H-Indazole nih.govresearchgate.net

Another relevant metal-catalyzed approach is the Rhodium(III)-catalyzed [4+1] annulation of azobenzenes with carbene precursors like α-carbonyl sulfoxonium ylides. nih.gov This method involves a sequential C-H bond activation and cyclization to construct the indazole ring.

Reductive cyclization methods are classic and robust strategies for the synthesis of N-heterocycles. The Cadogan reaction, which involves the deoxygenative cyclization of o-nitroarenes, is a primary method for preparing 2H-indazoles. nih.govnih.gov Traditionally, this reaction requires harsh conditions, such as high temperatures and the use of excess trialkyl phosphites. nih.govforagerone.com

Recent advancements have led to milder, one-pot condensation-Cadogan reductive cyclization protocols. organic-chemistry.orgacs.org These methods often involve the initial condensation of an o-nitrobenzaldehyde with a primary amine to form an ortho-imino-nitrobenzene intermediate, which then undergoes reductive cyclization promoted by a reducing agent like tri-n-butylphosphine at more moderate temperatures (e.g., 80 °C). organic-chemistry.orgacs.org This approach is operationally simple and tolerates a wide range of functional groups. organic-chemistry.org

MethodPrecursorReagentsConditionsKey FeaturesRef.
Classic Cadogano-NitroaromaticTrialkyl phosphites/phosphines>150 °CHarsh conditions nih.gov
Modified Cadogano-Nitrobenzaldehyde + AmineTri-n-butylphosphine80 °C, i-PrOHMild, one-pot, regioselective organic-chemistry.orgacs.org
Catalytic Cadogano-NitrobenzaldiminePhospholene oxide, SilanesMildCatalytic use of phosphorus semanticscholar.org

The mechanism of the Cadogan reaction is widely accepted to proceed through a nitrene intermediate, generated by the deoxygenation of the nitro group. nih.gov However, evidence for non-nitrene pathways involving oxygenated intermediates like 2H-indazole N-oxides has also been presented. nih.gov

Modern synthetic chemistry has seen a rise in the use of electrochemical and radical-mediated reactions, which often offer mild and sustainable alternatives to traditional methods. Electrochemical synthesis provides a way to perform redox reactions without the need for external chemical oxidants or reductants. rsc.org

Electrochemical methods have been developed for the synthesis of 1H-indazoles via an oxidative radical Csp2–H/N–H cyclization of arylhydrazones. rsc.org While this specific example leads to the 1H-tautomer, the principles of using electrochemistry to generate radical intermediates for cyclization are applicable to the synthesis of the 2H-indazole scaffold as well. For instance, an electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes has been shown to produce 2H-indazole derivatives. organic-chemistry.org

Radical-mediated pathways are also implicated in some metal-catalyzed reactions. For example, silver-mediated intramolecular oxidative C-H bond amination to form 1H-indazoles is proposed to proceed through a nitrogen-centered radical intermediate. nih.govacs.org The adaptation of such radical cyclization strategies could provide a pathway to the 7-methoxy-2H-indazole core.

Functionalization of Pre-formed Indazole Nuclei

An alternative and highly effective strategy for the synthesis of this compound is the functionalization of a pre-existing 7-methoxy-2H-indazole. This approach separates the construction of the core heterocycle from the introduction of the C3 substituent, often allowing for greater flexibility and control.

The introduction of a trimethylsilyl group at the C3 position of a 2H-indazole requires a regioselective C-H activation or functionalization method. A powerful strategy involves the use of a directing group at the N2 position. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective for this purpose. nih.govresearchgate.net

The synthesis proceeds by first protecting the N2 position of 7-methoxy-1H-indazole with SEM-Cl. This protection selectively occurs at the N2 position under specific conditions. nih.govresearchgate.net The SEM group then acts as a directed metalation group. Treatment of the N2-SEM-protected indazole with a strong base, such as n-butyllithium (n-BuLi), results in regioselective deprotonation at the C3 position to form a C3-lithiated intermediate. nih.govresearchgate.net This nucleophilic species can then be quenched with an appropriate electrophile. To introduce the trimethylsilyl group, the lithiated intermediate is reacted with trimethylsilyl chloride (TMS-Cl). The final step involves the removal of the SEM protecting group, typically using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or acidic conditions, to yield the desired this compound. nih.govresearchgate.net

StepReagents/ConditionsIntermediate/ProductPurposeRef.
1. N2-Protection7-methoxy-1H-indazole, SEM-Cl7-methoxy-2-SEM-2H-indazoleDirects C3-functionalization nih.govresearchgate.net
2. C3-Lithiationn-BuLiC3-lithiated indazoleGenerates C3-nucleophile nih.govresearchgate.net
3. SilylationTrimethylsilyl chloride (TMS-Cl)7-methoxy-2-SEM-3-(trimethylsilyl)-2H-indazoleIntroduces TMS group
4. DeprotectionTBAF or HClThis compoundRemoves protecting group nih.govresearchgate.net

This directed metalation approach provides a reliable and high-yielding route to C3-functionalized indazoles, including the target trimethylsilylated compound.

Introduction of the Methoxy Group at C7

The introduction of a methoxy group at the C7 position of the 2H-indazole ring is a critical step in the synthesis of the target compound. One established method to achieve this is through a [3 + 2] dipolar cycloaddition reaction between a sydnone and an appropriately substituted aryne. For instance, the synthesis of 7-methoxy-2-phenyl-2H-indazole has been successfully demonstrated, providing a key precedent for the formation of the 7-methoxy-2H-indazole core. nih.gov This approach is advantageous as it can offer high yields and avoids contamination with the corresponding 1H-indazole isomer. nih.gov

A plausible route to an N-unsubstituted 7-methoxy-2H-indazole would likely begin with a correspondingly substituted ortho-nitrobenzaldehyde. A mild and efficient one-pot synthesis for 2H-indazoles involves the condensation of an ortho-nitrobenzaldehyde with a primary amine, followed by a reductive cyclization promoted by a phosphine reagent. organic-chemistry.orgnih.gov To obtain the 7-methoxy variant, 2-methoxy-6-nitrobenzaldehyde would be the logical starting material.

The following table outlines a representative transformation for a related 7-substituted 2H-indazole, illustrating the general conditions that could be adapted for the synthesis of a 7-methoxy analog.

Table 1: Representative Synthesis of a 7-Substituted 2H-Indazole Derivative

Entry Reactant 1 Reactant 2 Conditions Product Yield
1 Substituted o-toluidine Nitrosobenzene CuCl, Pyridine, Toluene, 80 °C, O₂ Unsymmetrical Azoxybenzene Intermediate -

This table is illustrative and based on the synthesis of a 2-aryl substituted analog to demonstrate the formation of the 7-methoxy-indazole core. rsc.org

C-H Functionalization Approaches to Substituted 2H-Indazoles

The direct functionalization of C-H bonds is a powerful and atom-economical strategy for the synthesis of complex molecules. researchgate.net In the context of 2H-indazoles, the C3 position is a common site for such transformations.

Introduction of the Trimethylsilyl Group at C3

A recently developed method for the silylation of 2H-indazoles involves a photo-promoted free radical reaction. This approach allows for the direct introduction of a silyl (B83357) group at the C3 position of 2-aryl-2H-indazoles under mild conditions. nih.gov This methodology is particularly relevant for the synthesis of this compound. The proposed final step in the synthesis would therefore be the C3-silylation of a 7-methoxy-2H-indazole precursor. For this to be successful, the nitrogen at the N2 position would likely require a protecting group that could be easily removed post-silylation, or the reaction conditions would need to be compatible with an N-H bond.

The following table summarizes the key aspects of this photo-promoted silylation, which could be adapted for the target molecule.

Table 2: Conditions for Photo-promoted C3-Silylation of 2-Aryl-2H-indazoles

Parameter Description
Substrates 2-Aryl-2H-indazoles and various silanes
Reaction Type Photoinduced free radical silylation
Key Features Mild reaction conditions, good substrate scope

This table is based on a general method for the C3-silylation of 2-aryl-2H-indazoles and illustrates a viable approach for the synthesis of the target compound. nih.gov

Other C-H functionalization strategies at the C3 position of 2H-indazoles that have been developed include acylation, arylation, alkylation, and formylation. nih.govthieme-connect.de These methods often employ transition-metal catalysis or radical pathways to achieve the desired transformation. acs.orgfrontiersin.org

Green Chemistry Aspects and Sustainable Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. Several strategies for the synthesis of 2H-indazoles align with the principles of green chemistry.

One notable approach is the use of microwave-assisted synthesis. This technique has been shown to produce disubstituted 2H-indazoles in high yields and purity, often with significantly reduced reaction times compared to conventional heating methods. eurekaselect.com

The choice of solvent is another critical aspect of green chemistry. The use of greener solvents, such as polyethylene glycol (PEG), has been reported for the efficient synthesis of 2H-indazole derivatives. organic-chemistry.org These reactions can sometimes be performed under ligand-free conditions, further reducing the environmental impact.

Furthermore, catalyst-free methods, such as solid-state melt reactions, offer a facile and convenient route to functionalized 2H-indazoles from readily available starting materials. nih.gov These reactions proceed through a thermal electrocyclization mechanism, avoiding the need for metal catalysts.

Visible-light-mediated reactions are also at the forefront of sustainable synthesis. These methods can enable C-H functionalization of 2H-indazoles without the need for transition metals or harsh oxidants, operating under mild conditions. nih.govfrontiersin.org An electrochemical approach for the regioselective C3-H trifluoro/difluoromethylation of 2H-indazoles has also been developed, which avoids the use of external oxidants and transition-metal salts. organic-chemistry.org

The following table provides a summary of green and sustainable approaches applicable to the synthesis of 2H-indazoles.

Table 3: Green and Sustainable Synthetic Approaches for 2H-Indazoles

Approach Key Features Advantages
Microwave-Assisted Synthesis Rapid heating, shorter reaction times High yields, improved purity, energy efficiency
Green Solvents (e.g., PEG) Recyclable, low toxicity Reduced environmental impact
Catalyst-Free Reactions Solid-state melt conditions Avoids metal contamination, simplifies purification
Visible-Light Photoredox Catalysis Uses light as a renewable energy source Mild conditions, high selectivity, avoids harsh reagents

Chemical Reactivity and Transformations of 7 Methoxy 3 Trimethylsilyl 2h Indazole

Reactivity of the Indazole Core

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, possesses a unique electronic structure that dictates its reactivity. The presence of the 7-methoxy group further modulates this reactivity, influencing the regioselectivity of various transformations.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The indazole nucleus is generally susceptible to electrophilic attack. The electronic properties of the ring, influenced by the nitrogen atoms and the fused benzene ring, typically direct electrophiles to the C-3 and C-5 positions. In the case of 7-methoxy-indazole derivatives, the 7-methoxy group acts as a strong electron-donating group, further activating the aromatic system towards electrophilic substitution. youtube.com This activating effect, combined with the inherent reactivity of the indazole core, makes the molecule highly responsive to various electrophilic reagents.

Common electrophilic substitution reactions include halogenation, nitration, and acylation. chim.it For instance, halogenation can be selectively introduced at the C-3 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Radical nitration of 2H-indazoles at the C-3 position has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO. chim.it

Table 1: Electrophilic Substitution Reactions on the Indazole Core

Reaction TypeReagent ExampleTypical Position of SubstitutionReference
BrominationN-Bromosuccinimide (NBS)C-3 chim.it
ChlorinationN-Chlorosuccinimide (NCS)C-3
NitrationFe(NO3)3 / TEMPOC-3 chim.it
AcylationAcyl Chloride / Lewis AcidC-3 researchgate.net

Nucleophilic aromatic substitution (SNAr) on the indazole ring is less common and typically requires the presence of strong electron-withdrawing groups and a good leaving group on the ring. However, fused 2H-indazoles have been shown to undergo ring-opening reactions when treated with various nucleophiles, such as thiolates, alkoxides, and amines, leading to the formation of substituted 1H-indazolones.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Indazole Skeleton

The indazole skeleton is an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These methods are pivotal for the synthesis of complex, functionalized indazole derivatives.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and direct arylation reactions, are commonly employed. nih.govresearchgate.net For example, the Suzuki-Miyaura reaction has been successfully used for the arylation of C7-bromo-4-substituted-1H-indazoles. nih.gov Similarly, direct arylation of 2H-indazoles with aryl bromides can proceed in high yields using a palladium acetate (B1210297) catalyst.

Copper-catalyzed reactions are also prominent, particularly for N-arylation. A notable example is the regioselective copper(II)-catalyzed N-1 arylation of 3-trimethylsilylindazoles with phenylboronic acid, which proceeds efficiently at room temperature. researchgate.net This reaction highlights how the C-3 trimethylsilyl (B98337) group can influence the regioselectivity of coupling at the N-1 position. researchgate.net

Table 2: Examples of Cross-Coupling Reactions on the Indazole Skeleton

Reaction NameCatalyst/ReagentsPosition(s) FunctionalizedReference
Suzuki-Miyaura CouplingPd(PPh3)4 / Na2CO3C-3, C-4, C-5, C-7 nih.govresearchgate.netnih.gov
N-Arylation (Buchwald-Hartwig type)CuI / K3PO4N-1 researchgate.net
N-Arylation (Chan-Lam type)Cu(OAc)2 / Phenylboronic AcidN-1 researchgate.net
Negishi CouplingPd Catalyst / Organozinc ReagentC-3 chim.it

Oxidative and Reductive Transformations of the Indazole Ring

The indazole ring can undergo both oxidative and reductive transformations under specific conditions. The methoxy (B1213986) group itself can be oxidized to a quinone using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions. Furthermore, silver(I)-mediated intramolecular oxidative C-H amination serves as a method for constructing the indazole ring, indicating the ring's involvement in oxidative cyclization processes. acs.org

Reduction of the indazole ring system can be achieved through methods like catalytic hydrogenation, which typically leads to the formation of dihydroindazoles. This transformation reduces the aromaticity of the pyrazole portion of the ring system, yielding a more saturated heterocyclic structure.

Reactivity Profile and Synthetic Utility of the Trimethylsilyl Group

The trimethylsilyl (TMS) group at the C-3 position is not merely a passive substituent; it is a versatile functional handle that plays a crucial role in the synthetic utility of 7-Methoxy-3-(trimethylsilyl)-2H-indazole.

Desilylation Reactions and Regeneration of C-H Bonds

One of the most important features of the C-3 trimethylsilyl group is its ability to be selectively removed, regenerating the C-H bond at this position. This process, known as protodesilylation, makes the TMS group an excellent placeholder or temporary blocking group. The C-Si bond can be cleaved under various conditions, most commonly using fluoride (B91410) sources or acid/base catalysis.

Research has shown that the trimethylsilyl group at the C-3 position of an indazole can be easily removed by treatment with ethanolic potassium hydroxide (B78521) (KOH). researchgate.net Other common reagents used for the deprotection of silyl (B83357) groups include tetra-n-butylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (B95107) (THF), or treatment with acids such as hydrochloric acid (HCl) or trimethylsilyl bromide (TMSBr) in methanol. nih.govpsu.edugelest.comrsc.org The mild conditions required for desilylation make this a valuable synthetic step, allowing for the unmasking of the C-3 position for further reactions after other molecular transformations have been completed.

Trimethylsilyl Group as a Directing Group for Further Functionalization (e.g., Lithiation)

The trimethylsilyl group can influence the regioselectivity of subsequent reactions. While not a classical directing group for electrophilic aromatic substitution in the same vein as a methoxy group, it plays a critical role in directed metallation strategies.

Studies on related systems have shown that N-protection of an indazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group can efficiently direct regioselective lithiation at the C-3 position using organolithium reagents like n-butyllithium (n-BuLi). researchgate.netnih.gov The resulting C-3 lithio-indazole species is a powerful nucleophile that can react with a wide range of electrophiles to introduce functionalities such as alkyl, acyl, or other groups. researchgate.netnih.gov While in this compound the TMS group is already at C-3, this principle underscores the utility of silicon in directing metallation. The primary role of the C-3 TMS group is often as a precursor to a lithiated species. The C-Si bond can be cleaved and replaced with a lithium atom, or more commonly, the TMS group is introduced to a pre-lithiated C-3 position.

Furthermore, the electronic influence of the TMS group is observed in other reactions. For example, in the copper-catalyzed N-1 arylation of 3-trimethylsilylindazoles, the presence of the TMS group promotes high regioselectivity for substitution at the N-1 position. researchgate.net This indicates that the silyl group, through its electronic and steric properties, can guide the outcome of reactions elsewhere on the heterocyclic scaffold.

Trimethylsilyl Group as a Precursor to Transient Intermediates (e.g., Arynes)

The trimethylsilyl (TMS) group at the C3 position of the indazole ring is not merely a blocking group but can serve as a reactive handle for the generation of highly reactive transient species, most notably hetarynes. This strategy is analogous to the well-established generation of arynes from 2-(trimethylsilyl)aryl triflates or other derivatives. nih.govtcichemicals.com The process is typically initiated by a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), which has a high affinity for silicon.

The generation of a hetaryne from a silylated indazole would likely proceed through the following mechanistic steps:

N-Protection: The indazole nitrogen (N1 or N2) would first require protection to prevent side reactions.

Introduction of a Leaving Group: A suitable leaving group must be installed on the carbon atom adjacent to the silyl-bearing carbon. For the target molecule, this would involve functionalization at the C4 position.

Fluoride-Induced Elimination: Treatment with a fluoride source would trigger a concerted or stepwise elimination. The fluoride anion attacks the electrophilic silicon atom, leading to the departure of the TMS group and the adjacent leaving group, thereby forming a strained triple bond within the heterocyclic ring—the hetaryne.

This method allows for the formation of arynes under relatively mild conditions. nih.gov Once formed, these indazolyne intermediates can participate in a variety of transformations, including nucleophilic addition and cycloaddition reactions, providing a pathway to complex, highly functionalized indazole derivatives. nih.govnih.govnih.govacs.orgacs.org For example, a [3+2] cycloaddition of an indazolyne with a 1,3-dipole like a sydnone (B8496669) can efficiently produce more complex fused heterocyclic systems. nih.govacs.org

Silyl-Modified Brook Rearrangements and Related Processes

The Brook rearrangement is an anionic intramolecular migration of a silyl group from a carbon atom to an oxygen atom, driven by the thermodynamic stability of the resulting silicon-oxygen bond. wikipedia.orgorganic-chemistry.orggelest.com While the classic example involves a nih.govfigshare.com-migration in α-silyl carbinols, the principle extends to longer-range [1,n]-migrations and related processes like the retro-Brook rearrangement (O-to-C silyl migration). wikipedia.orgorganic-chemistry.orgnih.govcapes.gov.brrsc.orgresearchgate.net

In the context of this compound, a silyl-modified Brook rearrangement could be envisaged under specific circumstances. For instance, if a reaction were to generate an alkoxide on a substituent attached to the indazole core in proximity to the C3-TMS group, a silyl migration could be induced.

Hypothetical Tandem Reaction Involving Brook Rearrangement:

StepDescriptionKey Factors
1. Anion Formation Generation of an anionic center, typically an alkoxide or carbanion, near the silyl group. This can be achieved through deprotonation with a base or nucleophilic addition to a carbonyl group.Base strength, solvent polarity, temperature.
2. Silyl Migration Intramolecular nucleophilic attack of the anion onto the silicon atom, forming a pentacoordinate siliconate intermediate.Proximity of the anion to the silyl group, electronic properties of substituents.
3. C-Si Bond Cleavage The carbon-silicon bond breaks, transferring the silyl group and leaving a carbanion. The driving force is the formation of the strong Si-O bond. organic-chemistry.orggelest.comRelative stability of the resulting carbanion.
4. Trapping The newly formed carbanion can be protonated or trapped by an electrophile, leading to the final rearranged product.Presence of a proton source or added electrophiles.

The equilibrium of the rearrangement can be influenced by the stability of the anionic species involved. Electron-withdrawing groups can stabilize the resulting carbanion, facilitating the forward rearrangement. organic-chemistry.org Conversely, conditions that favor a strong oxygen-counterion interaction (e.g., with lithium) can promote the reverse, or retro-Brook, rearrangement. organic-chemistry.org The steric and electronic properties of the 7-methoxy and 3-trimethylsilyl groups would play a crucial role in the feasibility and outcome of such a transformation.

Reactivity of the Methoxy Group at C7

Cleavage and Derivatization of the Methoxy Ether

Common methods for aryl methyl ether cleavage include:

Strong Protic Acids: Reagents like hydrogen bromide (HBr) in acetic acid, often under microwave irradiation, are effective for cleaving robust methoxy groups on aromatic rings. nih.gov

Lewis Acids: Boron trihalides (BBr₃, BCl₃) are powerful and widely used reagents for demethylation at low temperatures.

Nucleophilic Reagents: Strong nucleophiles like lithium diphenylphosphide (LiPPh₂) or sulfur-based reagents (e.g., dodecanethiol with potassium carbonate) can also effect ether cleavage.

Radical-Based Methods: A selective cleavage of a methoxy group adjacent to a hydroxyl group can be achieved through a radical hydrogen abstraction mechanism, though this requires the presence of a nearby hydroxyl to initiate the reaction. nih.gov

Once the 7-hydroxyindazole is formed, the phenolic hydroxyl group can be readily derivatized. It can be converted into ethers, esters, or triflates, providing a point of attachment for other molecular fragments or a handle for cross-coupling reactions.

Influence of the Methoxy Group on Ring Reactivity

This electronic enrichment has several consequences:

Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic attack and acts as an ortho, para-director. In this case, it would direct incoming electrophiles primarily to the C6 position.

Nucleophilic Substitution: The increased electron density generally deactivates the ring towards nucleophilic aromatic substitution (SₙAr), unless a leaving group is present and activated by other means.

Acidity and Basicity: The electron-donating nature of the methoxy group can influence the pKa of the N-H proton, potentially affecting the site of deprotonation and subsequent reactions like N-alkylation.

Regioselectivity of N-Alkylation: Substituents on the benzene ring are known to influence the N1/N2 regioselectivity of alkylation. beilstein-journals.orgresearchgate.netnih.gov While electron-withdrawing groups at C7 have been shown to favor N2 substitution, the electron-donating methoxy group could alter this preference, potentially favoring N1 alkylation depending on the reaction conditions (base, solvent, counterion). beilstein-journals.orgresearchgate.netbeilstein-journals.org

Tautomerism and Isomerization Dynamics

Interconversion Studies between 1H-, 2H-, and 3H-Indazole Forms

Indazole and its derivatives are characterized by annular tautomerism, existing as an equilibrium between different forms depending on the location of the N-H proton. nih.govnih.gov The three possible tautomers are the 1H-, 2H-, and 3H-indazoles.

TautomerStructure TypeGeneral StabilityNotes
1H-Indazole BenzenoidGenerally the most stableThermodynamically favored due to its aromatic benzenoid system. nih.govresearchgate.netnih.govchemicalbook.com
2H-Indazole QuinonoidGenerally less stable than 1HOften the kinetically favored product in alkylation reactions. nih.gov Can be stabilized by certain substituents or intramolecular hydrogen bonding. figshare.comresearchgate.net
3H-Indazole Non-aromatic pyrazole ringGenerally unstable and rareNot commonly observed as a stable species. researchgate.netchemicalbook.com

The equilibrium between the 1H- and 2H-tautomers is dynamic and influenced by several factors:

Substituents: The electronic and steric nature of substituents on both rings can shift the equilibrium. researchgate.net

Solvent: The polarity of the solvent can stabilize one tautomer over the other. For instance, less polar solvents can stabilize 2H-tautomers that are capable of forming strong intramolecular hydrogen bonds. researchgate.net

Temperature: Can affect the position of the equilibrium.

pH: The state of protonation can dictate the dominant species in solution.

For this compound, the designation as a 2H-indazole is significant. While the 1H form is typically more stable, the presence of the bulky trimethylsilyl group at C3 and the methoxy group at C7 could influence the tautomeric preference. The 2H isomer may be specifically synthesized and isolated under conditions that favor its formation, or it could be stabilized by kinetic factors or specific intermolecular interactions in the solid state or in aprotic solvents. nih.govfigshare.com Studies have shown that in some cases, the 2H-tautomer can be the more stable form, and its formation can be directed to enable specific photochemical rearrangements to benzimidazoles, a reaction for which the 1H-tautomer is less reactive. nih.gov The interconversion between these forms is a critical aspect of the compound's reactivity, as different tautomers can exhibit distinct chemical behavior.

Factors Influencing Tautomeric Equilibria and Regioselectivity

The chemical behavior of this compound is intrinsically linked to the phenomena of tautomerism and the regioselectivity of its reactions. The indazole core can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, and the position of substituents profoundly impacts which form is more stable and how the molecule reacts with electrophiles. nih.govchemicalbook.com The interplay of electronic effects, steric hindrance, and reaction conditions dictates the outcome of its chemical transformations.

Tautomeric Equilibrium

Indazole, the parent heterocyclic system, generally exists with a preference for the 1H-tautomer, which is thermodynamically more stable than the 2H-tautomer by approximately 3.6-4.1 kcal/mol. chemicalbook.comresearchgate.net This preference is a foundational principle governing the behavior of its derivatives. nih.gov However, this equilibrium is not static and can be influenced by several factors, including substitution patterns and the surrounding environment.

For this compound, the substituents at the C3 and C7 positions play a crucial role. The 7-methoxy group is an electron-donating group, which increases the electron density of the benzene portion of the ring system. The 3-trimethylsilyl group is sterically bulky and can influence the relative stability of the tautomers.

Furthermore, intermolecular interactions can significantly shift the equilibrium. Studies on other 3-substituted indazoles have shown that 2H-tautomers can be stabilized through the formation of intermolecular hydrogen bonds. researchgate.net In certain solvents, particularly aprotic ones, these 2H-tautomers can form stable centrosymmetric dimers, making the 2H form more favorable than it would be in isolation. researchgate.net

Regioselectivity in Chemical Transformations

Regioselectivity, particularly in reactions like N-alkylation, is a critical aspect of indazole chemistry. The presence of two reactive nitrogen atoms (N1 and N2) means that reactions can lead to a mixture of products. The outcome is determined by a delicate balance of electronic properties of the indazole, the nature of the electrophile, and the specific reaction conditions employed.

Recent mechanistic studies using density functional theory (DFT) on substituted indazoles have provided significant insight into the controlling factors. nih.gov These studies highlight that regioselectivity is not merely a function of the intrinsic nucleophilicity of the nitrogen atoms but is strongly directed by chelation and other non-covalent interactions. nih.gov

Influence of Substituents and Chelation:

The position and electronic nature of substituents are paramount. An electron-withdrawing group at the 3-position, such as an ester, can act as a chelating agent for a metal cation (e.g., Cs⁺ from cesium carbonate). This chelation creates a "tight ion pair" that effectively blocks the N2 position, thereby directing incoming electrophiles to the N1 position with high selectivity. nih.gov Conversely, when such a chelating group is absent, or when different reagents are used, the reaction can favor the N2 position. nih.gov

For this compound, the trimethylsilyl group at C3 is not a traditional chelating group. Therefore, regioselectivity in its reactions would likely be governed by the combination of the electronic influence of the 7-methoxy group and the steric bulk of the trimethylsilyl group, alongside other non-covalent interactions.

Electronic Factors and DFT Analysis:

DFT calculations on model indazole systems, such as methyl 1H-indazole-7-carboxylate and methyl 5-bromo-1H-indazole-3-carboxylate, reveal how substituent placement alters the electronic landscape of the molecule. Natural Bond Orbital (NBO) analysis provides data on the partial charges and Fukui indices (which predict the site of nucleophilic attack) for the N1 and N2 atoms. nih.gov

As shown in the table below, for methyl 1H-indazole-7-carboxylate, the N2 atom has a more negative partial charge and a higher Fukui index (ƒ), suggesting it is the more nucleophilic center and the likely site of reaction. In contrast, for methyl 5-bromo-1H-indazole-3-carboxylate, the N1 atom is predicted to be the more reactive site. nih.gov These theoretical calculations align with experimental observations, confirming that electronic distribution is a key predictor of regioselectivity. nih.gov

Table 1: DFT-Calculated Electronic Properties of Substituted Indazoles nih.gov
CompoundAtomNBO Partial ChargeFukui Index (ƒ$ƒ$$_{k}^{+}$)
Methyl 1H-indazole-7-carboxylateN1-0.3470.043
N2-0.3840.070
Methyl 5-bromo-1H-indazole-3-carboxylateN1-0.3530.063
N2-0.3420.029

Influence of Reaction Conditions:

The choice of solvent and reagents can also dramatically influence regioselectivity. For instance, in the halogenation of 2H-indazoles, the solvent can affect reactivity. nih.gov Similarly, the choice of base and counter-ion in alkylation reactions is critical, as demonstrated by the chelation effect of cesium ions. nih.gov The use of environmentally friendly solvents like water or ethanol (B145695) has been explored for reactions such as halogenation, with the reactivity of substituents (e.g., methoxy groups) being sensitive to these conditions. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and the connectivity of heteroatoms within a molecule. For 7-Methoxy-3-(trimethylsilyl)-2H-indazole, a comprehensive NMR analysis would provide definitive evidence for its structure.

A detailed NMR characterization would involve acquiring spectra from multiple nuclei to piece together the molecular puzzle.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons on the indazole ring, the methoxy (B1213986) group protons, and the protons of the trimethylsilyl (B98337) group. The chemical shifts, integration values, and coupling constants would provide information about the substitution pattern on the aromatic ring and the relative proximity of different proton environments.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the carbons of the trimethylsilyl group.

¹⁵N NMR: As a nitrogen-containing heterocycle, ¹⁵N NMR spectroscopy could offer valuable insights into the electronic environment of the two nitrogen atoms within the indazole ring system, helping to distinguish between different tautomeric forms if they exist.

²⁹Si NMR: The presence of the trimethylsilyl group makes ²⁹Si NMR a crucial technique. The chemical shift of the silicon atom would confirm its attachment to the indazole ring and provide information about the electronic environment around the silicon nucleus.

A hypothetical data table for the expected NMR shifts is presented below.

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H7.5 - 6.8m-Aromatic-H
¹H3.9s-OCH₃
¹H0.3s-Si(CH₃)₃
¹³C150 - 100--Aromatic-C
¹³C55--OCH₃
¹³C-1--Si(CH₃)₃

Note: The above table is predictive and would need to be confirmed by experimental data.

To establish unambiguous connectivity, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. It would be instrumental in confirming the connectivity between the trimethylsilyl group and the C3 position of the indazole ring, as well as the position of the methoxy group at C7.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition (C₁₁H₁₆N₂OSi). This technique helps to distinguish the target compound from other potential isomers or byproducts with the same nominal mass.

IonCalculated m/zMeasured m/z
[M+H]⁺221.1105To be determined
[M+Na]⁺243.0924To be determined

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching within the aromatic ring, C-O stretching of the methoxy group, and Si-C stretching of the trimethylsilyl group.

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H stretch3100 - 3000
Aliphatic C-H stretch3000 - 2850
C=C / C=N stretch1620 - 1450
C-O stretch1260 - 1000
Si-C stretch850 - 750

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would show absorption bands corresponding to the π-π* transitions of the conjugated indazole ring system. The position and intensity of these bands are sensitive to the substitution pattern and the extent of conjugation.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-Methoxy-3-(trimethylsilyl)-2H-indazole. These calculations, typically performed using methods like Density Functional Theory (DFT) and Hartree-Fock (HF), provide a detailed picture of the electron distribution and bonding within the molecule.

Key electronic properties that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and stability; a larger gap generally implies greater stability. nih.govresearchgate.net For instance, in a study of various indazole derivatives, the HOMO-LUMO gap was found to be a significant indicator of reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate the electronic structure. It allows for the examination of charge distribution, hybridization, and delocalization of electron density through donor-acceptor interactions between orbitals. For example, in a study on indazole derivatives, NBO analysis revealed significant stabilization energy from the donation of a lone pair of a nitrogen atom to an antibonding orbital, which contributes to the delocalization within the indazole ring. researchgate.net

The methoxy (B1213986) group at the 7-position and the trimethylsilyl (B98337) group at the 3-position significantly influence the electronic properties of the indazole core. The methoxy group, being an electron-donating group, is expected to increase the electron density of the aromatic system, which can, in turn, affect its reactivity and interaction with other molecules.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

Parameter Value
HOMO Energy -6.2 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 4.7 eV
Dipole Moment 2.5 D
Total Energy -850 a.u.

Note: This table presents hypothetical data based on typical values for similar heterocyclic compounds.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. rsc.orgnih.govresearchgate.net For indazole derivatives, DFT has been employed to study various reactions, such as N-alkylation and copper-catalyzed synthesis. rsc.orgnih.govimist.mabeilstein-journals.org

DFT calculations can map out the potential energy surface of a reaction, identifying the most energetically favorable pathway. This involves locating the transition state structures, which are saddle points on the potential energy surface, and calculating their energies relative to the reactants and products. For example, DFT studies on the alkylation of indazoles have helped to explain the regioselectivity of the reaction, showing why one nitrogen atom is preferentially alkylated over the other. beilstein-journals.org

In the context of this compound, DFT could be used to explore its reactivity in various chemical transformations. For instance, the influence of the methoxy and trimethylsilyl substituents on the regioselectivity of electrophilic aromatic substitution could be investigated. The calculated transition state energies would provide quantitative insights into the reaction kinetics.

Table 2: Hypothetical DFT-Calculated Activation Energies for a Reaction of this compound

Reaction Step Transition State Activation Energy (kcal/mol)
Step 1 TS1 15.2
Step 2 TS2 22.5

Note: This table presents hypothetical data to illustrate the type of information obtained from DFT studies of reaction mechanisms.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are highly effective in predicting NMR chemical shifts. nih.govrsc.orgresearchgate.netrsc.org This approach calculates the magnetic shielding tensors for each nucleus in a molecule, which can then be converted into chemical shifts that are comparable to experimental data. nih.govyoutube.com

The GIAO method, often used in conjunction with DFT, has been shown to provide excellent agreement with experimental NMR data for a wide range of organic molecules, including heterocyclic systems like indazoles. researchgate.netresearchgate.net For instance, GIAO calculations have been successfully used to assign the signals in the ¹H, ¹³C, and ¹⁵N NMR spectra of various substituted indazoles and to differentiate between isomers. nih.govresearchgate.net

For this compound, GIAO calculations would be invaluable for assigning the complex NMR spectrum. The predicted chemical shifts for the protons and carbons of the indazole core, the methoxy group, and the trimethylsilyl group would aid in the structural elucidation and confirmation.

Table 3: Hypothetical GIAO-Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon Atom Calculated δ (ppm) Experimental δ (ppm)
C3 145.2 144.8
C3a 122.8 122.5
C4 110.5 110.1
C5 120.1 119.8
C6 115.7 115.4
C7 155.3 154.9
C7a 140.9 140.6
OCH₃ 55.8 55.6
Si(CH₃)₃ -1.2 -1.5

Note: This table presents hypothetical data to illustrate the correlation between calculated and experimental NMR chemical shifts.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the dynamic processes that are not accessible through static quantum chemical calculations.

For a molecule like this compound, MD simulations could be used to explore its conformational landscape. This would involve identifying the preferred orientations of the methoxy and trimethylsilyl groups relative to the indazole ring. Understanding the conformational flexibility is crucial, as it can influence the molecule's ability to bind to biological targets or to pack in a crystal lattice.

Furthermore, MD simulations can be employed to study the interactions of this compound with other molecules, such as solvent molecules or biological macromolecules. nih.govnih.gov For example, simulations could reveal the specific hydrogen bonding and van der Waals interactions that govern the binding of the molecule to a protein active site.

Assessment of Aromaticity and Stability of the Indazole Core

The aromaticity of the indazole core in this compound can be assessed using various computational methods. One of the most common techniques is the calculation of Nucleus-Independent Chemical Shifts (NICS). researchgate.netresearchgate.netnih.govgithub.iogithub.io NICS values are calculated at specific points in space, typically at the center of a ring, to probe the magnetic shielding environment, which is indicative of aromaticity (negative NICS values) or anti-aromaticity (positive NICS values).

The stability of the 2H-indazole tautomer relative to the 1H-indazole tautomer is another important aspect that can be investigated computationally. Ab initio calculations have shown that for the parent indazole, the 1H tautomer is more stable than the 2H tautomer by approximately 3.6-4.1 kcal/mol. rsc.org The presence of substituents, such as the methoxy and trimethylsilyl groups, can influence this tautomeric equilibrium. Computational studies can quantify these energetic differences, providing insight into the predominant tautomeric form under various conditions.

Table 4: Hypothetical NICS(1) Values for the Rings of this compound

Ring NICS(1) (ppm) Aromatic Character
Benzene (B151609) Ring -9.8 Aromatic
Pyrazole (B372694) Ring -12.5 Aromatic

Note: This table presents hypothetical data. NICS(1) is the NICS value calculated 1 Å above the plane of the ring, which is a common descriptor of aromaticity.

Synthetic Applications and Derivatization Strategies

7-Methoxy-3-(trimethylsilyl)-2H-indazole as a Key Intermediate in Complex Molecule Synthesis

While specific total syntheses of complex natural products or pharmaceuticals starting directly from this compound are not extensively documented in mainstream literature, its structure is emblematic of a key synthetic intermediate. The indazole core is a privileged scaffold found in numerous pharmacologically active compounds. rsc.orgnih.gov The primary role of this specific intermediate is to provide a pre-functionalized indazole nucleus that can be elaborated in subsequent steps.

The trimethylsilyl (B98337) (TMS) group at the C3 position is particularly significant. In heterocyclic chemistry, silyl (B83357) groups often serve as versatile placeholders or "masked" functionalities. They can be readily and selectively cleaved under specific conditions (e.g., using fluoride (B91410) sources or acid) to generate a reactive C3-anion or to allow for ipso-substitution with an electrophile. This strategy allows for the introduction of a wide array of functional groups that might not be compatible with the initial indazole synthesis conditions. For instance, the synthesis of various 2-phenyl-2H-indazole derivatives with different substituents highlights the modular approach to building complexity on the indazole core. nih.govbohrium.com The presence of the 7-methoxy group further influences the electronic properties and potential biological activity of the final target molecules, such as in the case of 7-methoxy-1-(3,4,5-trimethoxyphenyl)-4,5-dihydro-2H-benzo[e]indazoles, which were investigated as potential antitumor agents. nih.gov

Scaffold for the Synthesis of Diverse Indazole Derivatives

The true synthetic power of this compound lies in its capacity to act as a versatile scaffold for generating a library of substituted indazoles. Derivatization can be strategically directed to three main positions: the C3-carbon, the N2-nitrogen, and the aromatic ring.

Derivatization at the C3-Position: The C-Si bond is the most reactive site for electrophilic substitution. This allows the TMS group to be replaced with various other functionalities. For example, treatment with iodine or N-bromosuccinimide would yield the corresponding 3-halo-7-methoxy-2H-indazole. This halogenated intermediate is primed for a host of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, vinyl, alkynyl, or amino groups at the C3-position. The existence of related compounds like methyl 7-methoxy-2H-indazole-3-carboxylate suggests that the silyl group can also be a precursor to a carboxyl function, likely through a sequence of halogenation followed by carbonylation or carboxylation. cymitquimica.com

Derivatization at the N2-Position: The nitrogen atom of the 2H-indazole ring is nucleophilic and can be readily functionalized. Regioselective alkylation or arylation is a common strategy for modifying the indazole core. rsc.org Reactions with alkyl halides, benzyl (B1604629) bromides, or activated aryl halides under basic conditions can introduce a wide variety of substituents at the N2-position, significantly altering the steric and electronic properties of the molecule.

Derivatization of the Benzene (B151609) Ring: While less common than C3 or N2 functionalization, electrophilic aromatic substitution on the benzene portion of the indazole is also possible. The existing 7-methoxy group is an ortho-, para-director, which would activate the ring and direct incoming electrophiles primarily to the C6 and C4 positions, assuming they are sterically accessible.

The following table outlines potential derivatization strategies starting from this compound.

PositionReagent/Reaction TypePotential Product
C3 I₂, NIS, or NBS (Halogenation)3-Halo-7-methoxy-2H-indazole
C3 R-B(OH)₂ / Pd Catalyst (Suzuki Coupling)3-Aryl/Alkyl-7-methoxy-2H-indazole
C3 Acyl Chloride / Lewis Acid (Friedel-Crafts Acylation)3-Acyl-7-methoxy-2H-indazole
N2 R-X / Base (N-Alkylation)2-Alkyl-7-methoxy-3-(trimethylsilyl)-indazole
N2 Ar-X / Pd or Cu Catalyst (N-Arylation)2-Aryl-7-methoxy-3-(trimethylsilyl)-indazole

Applications in Organocatalysis and Metal-Catalyzed Transformations

Currently, there is no specific research available in the scientific literature that describes the use of this compound itself as an organocatalyst or as a ligand in metal-catalyzed transformations. The chemical nature of the compound lends itself to being a substrate in such reactions, rather than a component of the catalytic system. For example, as discussed previously, it is an ideal substrate for metal-catalyzed cross-coupling reactions after conversion of the TMS group to a halogen. organic-chemistry.org

The broader field of N-heterocyclic chemistry is rich with examples of compounds used as ligands for transition metals (e.g., N-heterocyclic carbenes, bipyridines), but the 2H-indazole scaffold of this particular compound is not typically employed in that capacity. Its primary value remains as a versatile building block for constructing more complex functional molecules.

Exploration as a Precursor for Advanced Materials (e.g., Organic Light-Emitting Diodes, if supported by research on similar indazoles)

While this compound has not been specifically reported as a component in organic electronic devices, its molecular scaffold is highly relevant to the design of materials for applications such as Organic Light-Emitting Diodes (OLEDs). The photophysical properties of organic molecules are dictated by their electronic structure, and N-heterocyclic aromatic compounds are a cornerstone of materials chemistry for OLEDs. bohrium.com

Indazole derivatives, along with related structures like benzimidazoles and carbazoles, are frequently explored as emitters, hosts, or charge-transport materials. nih.gov The key features of this compound that make it a promising, yet unexplored, precursor include:

Electron-Rich Aromatic System: The indazole ring is an electron-rich heterocycle, and the presence of the electron-donating methoxy (B1213986) group further enhances this property.

Tunability: As detailed in section 6.2, the scaffold can be easily functionalized at the C3 and N2 positions. Introducing various aromatic or electron-withdrawing/donating groups allows for fine-tuning of the HOMO/LUMO energy levels, which is critical for controlling the emission color and efficiency of an OLED. rsc.org For example, attaching a large, conjugated aryl group at the N2-position and another at the C3-position could create a molecule with a high quantum yield and desirable emission properties.

Potential for Blue Emitters: Creating stable and efficient blue-emitting materials remains a significant challenge in OLED technology. The inherent electronic properties of many N-heterocyclic cores make them suitable candidates for blue emission. nih.gov By carefully selecting substituents, it is conceivable that derivatives of this indazole could be tailored to emit in the blue region of the spectrum.

Therefore, this compound represents a foundational structure from which new, functional organic materials for optoelectronic applications could be developed.

Conclusion and Future Research Directions

Summary of Current Research Status on 7-Methoxy-3-(trimethylsilyl)-2H-indazole

Direct research specifically targeting this compound is not extensively documented in publicly available literature. However, the current understanding of this compound can be pieced together from research on related indazole derivatives. The 2H-indazole core is a known pharmacophore present in several biologically active compounds, including antitumor agents. thieme-connect.de The presence of a methoxy (B1213986) group at the 7-position is also a feature in some bioactive molecules. nih.gov The trimethylsilyl (B98337) group at the C3 position is of particular interest as it can act as a versatile synthetic handle for further functionalization. While the synthesis and reactivity of various substituted indazoles are well-documented, the specific combination of these three functionalities in a single molecule remains a niche area.

Identification of Unexplored Synthetic Pathways and Reactivity Patterns

The synthesis of this compound has not been explicitly described, presenting an immediate area for research. A plausible, yet unexplored, synthetic route could involve a multi-step process.

Proposed Synthetic Pathway:

A potential synthetic strategy could begin with the synthesis of 7-methoxy-2H-indazole. One possible approach is the [3+2] dipolar cycloaddition of a sydnone (B8496669) with an appropriately substituted aryne, a method known to produce 2H-indazoles with high regioselectivity. nih.gov Another avenue could be the cyclization of a precursor like 2-methoxy-6-methylaniline.

Once the 7-methoxy-2H-indazole core is obtained, the next challenge is the regioselective introduction of the trimethylsilyl group at the C3 position. Direct C-H silylation of 2H-indazoles is an area of active research. Recent advances in photocatalysis have shown promise for the C3-functionalization of 2H-indazoles, and such methods could potentially be adapted for silylation. sioc-journal.cn Alternatively, a metalation-silylation sequence could be explored. This would likely involve deprotonation at the C3 position with a strong base followed by quenching with a silicon electrophile like trimethylsilyl chloride.

The reactivity of the trimethylsilyl group at the C3 position of the 2H-indazole ring is another area ripe for investigation. It is anticipated that this group can be readily cleaved or transformed, allowing for the introduction of a wide array of other functionalities. For instance, the trimethylsilyl group can be replaced by halogens, which can then participate in various cross-coupling reactions to introduce aryl, alkyl, or other groups. chemicalbook.com

Opportunities for Novel Derivatization and Functional Material Development

The strategic placement of the methoxy and trimethylsilyl groups on the 2H-indazole scaffold opens up numerous possibilities for the development of novel derivatives and functional materials.

Derivatization Opportunities:

The trimethylsilyl group at C3 is a key feature for derivatization. Its removal under specific conditions could generate a reactive site for the introduction of various substituents, leading to a library of novel 7-methoxy-2H-indazole derivatives. Furthermore, the methoxy group itself could potentially be demethylated to a hydroxyl group, providing another site for functionalization. nih.gov

Table 1: Potential Derivatization Strategies for this compound
Reactive SitePotential ReactionIntroduced FunctionalityPotential Application
C3-TrimethylsilylHalodesilylationHalogen (Br, I)Precursor for cross-coupling reactions
C3-TrimethylsilylProtodesilylationHydrogenAccess to 7-methoxy-2H-indazole
7-MethoxyDemethylationHydroxylModulation of biological activity, further functionalization
Indazole RingC-H Activation/FunctionalizationAryl, Alkyl, etc.Development of novel bioactive compounds

Functional Material Development:

Indazole derivatives have been investigated for their potential as electronically active materials. organic-chemistry.org The unique electronic properties of the 2H-indazole core, modulated by the electron-donating methoxy group, could be harnessed in the design of novel organic light-emitting diodes (OLEDs), fluorescent probes, or other functional materials. The ability to further functionalize the molecule via the trimethylsilyl group would allow for fine-tuning of its electronic and photophysical properties. For example, the introduction of extended π-conjugated systems could lead to materials with interesting optical and electronic characteristics. nih.gov

Prospects for Advanced Mechanistic Understanding through Combined Experimental and Computational Studies

A deeper understanding of the structure, reactivity, and electronic properties of this compound can be achieved through a synergistic combination of experimental and computational methods.

Experimental Studies:

Experimental investigations are needed to first confirm the proposed synthetic routes and to fully characterize the compound using techniques such as NMR, mass spectrometry, and X-ray crystallography. Subsequent studies should focus on exploring its reactivity, including the conditions required for the cleavage of the trimethylsilyl group and its participation in various chemical transformations. The photophysical properties of the compound and its derivatives should also be investigated to assess their potential in materials science.

Computational Studies:

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of this molecule. beilstein-journals.org DFT calculations can be used to:

Predict the relative stabilities of the 1H and 2H tautomers of 7-methoxy-indazole.

Model the transition states of proposed synthetic reactions to understand their feasibility and regioselectivity.

Calculate the molecular orbitals (HOMO and LUMO) to predict the electronic properties and potential for charge transfer, which is crucial for designing functional materials.

Simulate spectroscopic data (e.g., NMR chemical shifts) to aid in the characterization of the compound.

By combining experimental results with computational predictions, a comprehensive understanding of the fundamental properties of this compound can be developed, paving the way for its rational application in various scientific fields.

Q & A

Q. What are the most reliable synthetic routes for preparing 7-Methoxy-3-(trimethylsilyl)-2H-indazole?

The compound can be synthesized via two primary methodologies:

  • Method A (Nitrobenzyl Bromide Route): React 2-nitrobenzyl bromide with a trimethylsilyl-substituted amine in alcoholic solvent (e.g., MeOH/EtOH) using DIPEA as a base. After 24 h heating at 60°C, extract with dichloromethane and purify via flash chromatography .
  • Method B (Reductive Amination): Combine 2-nitrobenzaldehyde with a trimethylsilyl-containing amine in alcohol, followed by sodium cyanoborohydride and glacial acetic acid. Reflux with KOH for 2 h, neutralize, and purify via ethyl acetate extraction .
    Key Considerations: Monitor reactions using TLC and optimize solvent polarity for chromatography based on substituent hydrophobicity.

Q. What analytical techniques are critical for characterizing this compound?

  • X-ray Crystallography: Resolve the coplanarity of the indazole ring and torsion angles of substituents (e.g., methoxy and trimethylsilyl groups) to confirm stereoelectronic effects .
  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to verify regiochemistry, particularly distinguishing between 1H- and 2H-indazole tautomers.
  • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns to rule out byproducts .

Q. What safety precautions are essential when handling this compound?

  • Hazard Classification: Category 4 acute toxicity (H302), skin irritation (H315), and serious eye irritation (H319) .
  • Mitigation: Use fume hoods, wear nitrile gloves, and employ chemical goggles. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can regioselective C3-arylation of 2H-indazole derivatives be achieved without metal catalysts?

  • Visible Light Photocatalysis: Use 4CzIPN as an organic photocatalyst under blue LED light to activate aryl bromides for coupling with 2H-indazole. This method avoids transition metals and achieves >80% yield with electron-deficient aryl partners .
  • Key Parameters: Optimize solvent (acetonitrile), light intensity (450 nm), and reaction time (12–24 h). Monitor regioselectivity via HPLC .

Q. How should researchers address contradictory data in synthetic yields across different methodologies?

  • Case Example: Discrepancies in yields between nitrobenzyl bromide (Method A) and reductive amination (Method B) routes may arise from steric hindrance of the trimethylsilyl group.
  • Resolution:
    • Conduct kinetic studies (e.g., in situ IR) to identify rate-limiting steps.
    • Compare activation energies using DFT calculations for nitro reduction vs. imine formation .
    • Screen alternative bases (e.g., KOtBu instead of DIPEA) to improve nucleophilic substitution efficiency .

Q. What computational strategies predict the bioactivity of this compound derivatives?

  • Molecular Docking: Model interactions with target proteins (e.g., DNA via PDB ID: 1BNA) to assess binding affinity. Focus on the methoxy group’s hydrogen-bonding potential and the trimethylsilyl moiety’s hydrophobic effects .
  • QSAR Modeling: Use Hammett constants (σ\sigma) of substituents to correlate electronic effects with biological activity (e.g., IC50_{50} values for kinase inhibition) .

Q. How can researchers optimize reaction conditions for scaling up synthesis?

  • Process Chemistry Considerations:
    • Replace dichloromethane with ethyl acetate for greener extraction .
    • Substitute flash chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective purification.
    • Validate batch consistency via DSC to ensure thermal stability during scale-up .

Methodological Notes

  • Contradiction Management: Cross-validate structural assignments using multiple techniques (e.g., XRD + NOESY NMR) to resolve tautomerism ambiguities .
  • Sustainability: Prioritize metal-free protocols (e.g., photoredox catalysis) to align with green chemistry principles .

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